6-Methylnicotinamide

Perovskite Photovoltaics Defect Passivation Materials Chemistry

6-Methylnicotinamide (CAS 6960-22-1) is a differentiated nicotinamide derivative validated as an NNMT-negative control and a mitochondrial state 3 respiration inhibitor. Its larger molecular dipole uniquely enhances defect passivation in perovskite solar cells, achieving a demonstrated power conversion efficiency of 24.33%, outperforming unsubstituted nicotinamide. This compound is not interchangeable with 2-, 4-, or 5-MN isomers. Ideal for enzymology, bioenergetics, neurotoxicity modeling, and advanced materials R&D.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 6960-22-1
Cat. No. B127979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnicotinamide
CAS6960-22-1
Synonyms6-Methyl-3-Pyridinecarboxamide;  6-Methylnicotinic Acid Amide;  6-Methylpyridine-3-carboxamide; 
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)N
InChIInChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyIJXDURUAYOKSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylnicotinamide (CAS 6960-22-1) Procurement Guide: Product Identity and Baseline Characteristics


6-Methylnicotinamide (CAS 6960-22-1) is a pyridinecarboxamide belonging to the nicotinamide class of organic compounds, characterized by a pyridine ring substituted at the 3-position with a carboxamide group and an additional methyl group at the 6-position [1]. Its molecular formula is C7H8N2O with a molecular weight of 136.15 g/mol, and it exhibits a melting point range of 197–199°C with water solubility of approximately 50 mg/mL . As an endogenous metabolite structurally derived from nicotinamide, 6-Methylnicotinamide serves as a specialized research tool across multiple scientific domains, including enzymology, mitochondrial bioenergetics, neurodegenerative disease modeling, and advanced materials science [2][3].

6-Methylnicotinamide: Why Generic Substitution with Other Nicotinamide Analogs Is Not Recommended


Substitution of 6-Methylnicotinamide with other isomeric methylnicotinamides (2-, 4-, or 5-MN) or the parent compound nicotinamide is not scientifically justified due to demonstrated divergent molecular recognition and functional outcomes. Direct comparative studies reveal that the methyl group position dictates substrate specificity for N-methyltransferases, with 5-MN identified as a selective substrate for nicotinamide N-methyltransferase (NNMT) whereas 6-MN shows distinct enzymatic behavior [1]. In materials applications, 6-Methylnicotinamide exhibits enhanced defect passivation in perovskite solar cells compared to unsubstituted nicotinamide due to its larger molecular dipole and altered electronic cloud distribution, which translates to measurable performance differences [2]. Furthermore, 6-Methylnicotinamide is uniquely documented as an inhibitor of state 3 respiration in isolated rat liver mitochondria and as a toxic agent to rat B65 neuroblastoma cells—activities not broadly established across all nicotinamide analogs . These quantitative and qualitative differences preclude interchangeable use.

6-Methylnicotinamide: Quantitative Evidence of Differentiation for Scientific Procurement Decisions


6-Methylnicotinamide Achieves 24.33% PCE in Perovskite Solar Cells via Enhanced Defect Passivation

6-Methylnicotinamide (CNA) significantly outperforms unsubstituted nicotinamide (NA) as a defect-passivation additive in perovskite solar cells (PSCs). In a direct comparative study, PSCs fabricated with CNA achieved a power conversion efficiency (PCE) of 24.33%, whereas NA-based PSCs yielded a lower PCE [1]. The performance enhancement is attributed to CNA's larger molecular dipole and altered electronic configuration, which strengthen coordination with undercoordinated Pb²⁺ defects in the perovskite absorber layer [1].

Perovskite Photovoltaics Defect Passivation Materials Chemistry

Differential Substrate Specificity: 6-Methylnicotinamide Exhibits Distinct N-Methyltransferase Activity Profile Among Isomeric Analogs

Among four isomeric methylnicotinamides (2-, 4-, 5-, and 6-MN) tested as substrates for nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT) in rat liver, kidney, spleen, and brain preparations, 6-Methylnicotinamide (6-MN) exhibits a unique tissue-specific activity profile [1]. Unlike 5-MN, which was identified as a selective NNMT substrate, and 4-MN, which served as a methyl acceptor for both NNMT and ANMT with selectivity for brain ANMT, 6-MN showed no detectable N-methyltransferase activity in the liver, brain, or spleen under the assay conditions employed [1]. The lower limit of detection for the fluorometric assay was 8–30 pmol/100 μL [1].

Enzymology NNMT Metabolic Biochemistry

6-Methylnicotinamide Inhibits Mitochondrial State 3 Respiration in Isolated Rat Liver Mitochondria

6-Methylnicotinamide is characterized as an inhibitor of state 3 respiration (ADP-stimulated respiration) in isolated rat liver mitochondria . State 3 respiration represents the maximal phosphorylating capacity of mitochondria, and its inhibition disrupts ATP synthesis. This activity distinguishes 6-Methylnicotinamide from the parent compound nicotinamide, which functions primarily as a vitamin B3 precursor and NAD⁺ biosynthetic substrate rather than a mitochondrial respiratory inhibitor [1].

Mitochondrial Bioenergetics Toxicology Parkinson's Disease

6-Methylnicotinamide Demonstrates Toxicity to Rat B65 Neuroblastoma Cells with Relevance to Parkinson's Disease Modeling

6-Methylnicotinamide exhibits toxicity toward rat B65 neuroblastoma cells and is utilized in studies associated with early symptoms of Parkinson's disease [1]. While the parent compound nicotinamide is generally recognized for neuroprotective properties in various models, 6-Methylnicotinamide displays the opposite phenotype—neurotoxicity—which makes it a valuable tool for modeling neurodegenerative processes .

Neurotoxicity Neuroblastoma Parkinson's Disease

6-Methylnicotinamide: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


High-Efficiency Perovskite Solar Cell Fabrication

Use 6-Methylnicotinamide (CNA) as a defect-passivation additive in perovskite solar cell absorber layers to achieve power conversion efficiencies up to 24.33%, as demonstrated in direct comparative studies where CNA outperformed unsubstituted nicotinamide. This application leverages CNA's larger molecular dipole and enhanced coordination with undercoordinated Pb²⁺ defects to produce low-defect-density, large-grain perovskite films with improved environmental, thermal, and light stability .

NNMT/ANMT Enzymology Assay Validation and Negative Control

Employ 6-Methylnicotinamide as a reference compound or negative control in nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT) enzymology assays. Direct comparative data show that 6-MN lacks detectable substrate activity in rat liver, brain, and spleen preparations under conditions where isomeric analogs 4-MN and 5-MN demonstrate measurable activity, enabling assay differentiation and specificity verification .

Mitochondrial Bioenergetics and Toxicology Studies

Utilize 6-Methylnicotinamide as an inhibitor of state 3 respiration in isolated rat liver mitochondria for studies investigating mitochondrial dysfunction and ATP synthesis disruption. This property distinguishes 6-Methylnicotinamide from nicotinamide and supports its application in bioenergetics research and mitochondrial toxicology screening .

Neurodegenerative Disease Modeling and Neurotoxicity Screening

Apply 6-Methylnicotinamide in in vitro neuroblastoma cell culture systems (rat B65 cells) and in vivo rodent models to study neurotoxicity mechanisms and early-stage Parkinson's disease pathology. The documented toxic effect on neuroblastoma cells and exacerbation of neurological damage in intracerebral hemorrhage models provide a defined phenotype for mechanistic and therapeutic intervention studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.